3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide
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Overview
Description
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide represents a unique entity within the realm of synthetic organic chemistry. This intricate molecule stands out due to its complex structure and diverse functional groups, suggesting a broad spectrum of chemical reactivity and potential applications. It finds relevance in various fields, particularly in medicinal chemistry, due to its multifaceted biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves multiple steps, each characterized by specific reaction conditions. A standard synthetic route might begin with the preparation of the benzo[d]isothiazol-2(3H)-one precursor. This could involve the reaction of an appropriate thiol with an ortho-substituted benzoic acid derivative under oxidative conditions. Following this, the resulting intermediate can undergo nitration to introduce the nitro group, followed by reduction and subsequent cyclization to afford the desired dioxido-3-oxo-benzo[d]isothiazol-2(3H)-one structure.
Next, the propanamide chain can be introduced through a nucleophilic substitution reaction, where the appropriate amine reacts with the 3-position of the benzo[d]isothiazol-2(3H)-one intermediate
Industrial Production Methods Industrial-scale production of this compound would likely employ optimized versions of the laboratory synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. This might involve the use of alternative reagents or catalysts to streamline the synthesis, as well as advanced purification techniques to ensure high product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes Given its structure, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is likely to undergo a variety of chemical reactions, including but not limited to:
Oxidation and Reduction: The presence of the dioxido and keto groups suggests potential for redox reactions, which could be useful in studying the compound's stability and reactivity under different oxidative conditions. Substitution Reactions: The amide and thiazole groups might undergo electrophilic or nucleophilic substitution reactions, leading to the formation of novel derivatives. Common Reagents and Conditions Reactions involving this compound typically require conditions that are conducive to maintaining the integrity of its various functional groups. Common reagents might include:
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid, used to explore the compound's oxidative reactivity. Reducing agents: like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction studies. Major Products Formed The reaction products will depend on the specific conditions and reagents used. For instance, oxidation might lead to further functionalization at the benzo[d]isothiazol-2(3H)-one moiety, while reduction could result in the conversion of keto groups to alcohols.
Scientific Research Applications
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide has garnered interest in various scientific domains:
Chemistry: As a versatile intermediate in organic synthesis, facilitating the development of new chemical entities with potential biological activity. Biology: For studying its interactions with biological macromolecules, providing insights into its potential as a biochemical probe or therapeutic agent. Medicine: Investigated for its pharmacological properties, possibly offering therapeutic benefits in treating certain diseases or conditions. Industry: Its unique structural features may lend themselves to applications in materials science, such as the development of novel polymers or nanomaterials. Mechanism of Action
The precise mechanism by which this compound exerts its effects is an area of active research. Potential mechanisms might involve:
Molecular Targets and Pathways The compound could interact with various molecular targets, such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. Pathways involved might include:
Inhibition of specific enzymes leading to alterations in metabolic pathways. Binding to receptor sites resulting in modulation of signal transduction pathways. : Inhibition of specific enzymes: leading to alterations in metabolic pathways. Binding to receptor sites: resulting in modulation of signal transduction pathways. Comparison with Similar Compounds
When compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include:
Benzo[d]isothiazol-2(3H)-one derivatives: which share the core benzoisothiazolone structure but differ in substitution patterns. Thiazole-containing amides: which might exhibit similar reactivity but differ in their biological activity and applications. Overall, the uniqueness of this compound lies in its ability to combine diverse functional groups into a single, highly reactive and potentially bioactive molecule, paving the way for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-27-12-7-8-14-15(11-12)28-19(20-14)21-17(23)9-10-22-18(24)13-5-3-4-6-16(13)29(22,25)26/h3-8,11H,2,9-10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQUZYIDFCLBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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